molecular formula C11H13N5O3 B2488098 N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1795360-23-4

N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No. B2488098
CAS RN: 1795360-23-4
M. Wt: 263.257
InChI Key: XILXFXQERWNYCU-UHFFFAOYSA-N
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Description

The synthesis and study of compounds containing oxadiazole and pyridazinone moieties are of considerable interest due to their broad range of biological activities. These activities include antimicrobial, anti-inflammatory, and enzyme inhibitory effects, among others. The focus on such compounds stems from their potential in drug discovery and development.

Synthesis Analysis

The synthesis of related bi-heterocyclic compounds often involves multi-step reactions, starting from readily available chemicals. For example, the synthesis of bi-heterocyclic propanamides involves S-substitution reactions and the transformation of hydrazides into target compounds using various electrophiles in the presence of activating agents like LiH or NaH in DMF (Abbasi et al., 2020; Sattar et al., 2020).

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and EI-MS. These techniques provide detailed insights into the molecular frameworks and the positioning of various functional groups within the compounds (Abbasi et al., 2020; Sattar et al., 2020).

Chemical Reactions and Properties

Compounds with oxadiazole and pyridazinone moieties participate in various chemical reactions, contributing to their diverse biological activities. The reactivity often involves interactions with biological targets, such as enzymes, through mechanisms that can include competitive inhibition, as demonstrated in enzyme inhibitory studies (Nazir et al., 2018).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often influenced by the molecular structure and the nature of substituents on the heterocyclic rings.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form specific interactions with biological targets, are essential for the potential application of these compounds in medicinal chemistry. Studies often explore these aspects through in vitro and in silico analyses, assessing the compounds' efficacy against specific enzymes or receptors (Nazir et al., 2018; Abbasi et al., 2020).

For detailed information on each aspect mentioned above, please refer to the following studies:

properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-7-11(15-19-14-7)12-9(17)5-3-8-4-6-10(18)16(2)13-8/h4,6H,3,5H2,1-2H3,(H,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILXFXQERWNYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)CCC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

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